preliminary toxicity and safety data for 3,5-diiodo-4-pyridinethiol
preliminary toxicity and safety data for 3,5-diiodo-4-pyridinethiol
Foreword: A Strategic Approach to a Data-Poor Compound
This document synthesizes established toxicological principles, data from structurally related analogs, and validated testing protocols. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions, design critical experiments, and ensure the highest standards of safety when handling and investigating 3,5-diiodo-4-pyridinethiol.
A Technical Guide to the Preliminary Toxicity and Safety Assessment of 3,5-Diiodo-4-Pyridinethiol
Introduction and Chemical Identity
3,5-diiodo-4-pyridinethiol is a halogenated, heterocyclic thiol. Its structure suggests potential utility as a building block in medicinal chemistry, materials science, or as a ligand in coordination chemistry. The presence of a pyridine ring, two iodine atoms, and a thiol group are key structural alerts that guide our toxicological assessment.
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Pyridine Core: The pyridine moiety is a common feature in many pharmaceuticals and bioactive molecules. The toxicology of pyridine itself is well-documented, with the liver and nervous system being primary target organs.[1][2][3]
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Iodine Substituents: Halogenation, particularly with iodine, can significantly alter a molecule's metabolic stability, lipophilicity, and potential for bioaccumulation. Compounds containing iodine can also interfere with thyroid function.[4][5]
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Thiol Group (-SH): Thiols are known for their reactivity, ability to form disulfide bonds with proteins, and potential to cause skin sensitization or irritation.[6][7]
A comprehensive safety assessment is therefore paramount before extensive use.
Hazard Identification and Analog-Based Assessment
In the absence of direct data, we turn to a well-established toxicological principle: analysis of structurally similar compounds (analogs). This approach provides a scientifically grounded starting point for hazard identification.
2.1 Analog Data Synthesis
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Pyridine and Alkyl Derivatives: The core pyridine structure is associated with acute oral, dermal, and inhalation toxicity.[8][9] It is classified as harmful if swallowed, in contact with skin, or inhaled.[8] Chronic exposure can lead to liver and nervous system damage.[1][10] Symptoms of overexposure may include nausea, headache, dizziness, and skin irritation.[8][10]
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Halogenated Pyridines (e.g., 4-Iodopyridine): Safety data for analogs like 4-iodopyridine indicate it is harmful if swallowed and causes skin and serious eye irritation.[11] These properties should be assumed for 3,5-diiodo-4-pyridinethiol until proven otherwise.
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Pyridinethiols (e.g., 4-Mercaptopyridine, 2-Pyridinethiol-1-oxide): These compounds are known skin and eye irritants.[6] Some pyridinethiol derivatives exhibit moderate to high acute toxicity and can cause skin sensitization.[12][13] The thiol group imparts a characteristic and often unpleasant "stench," which serves as a useful sensory warning for potential exposure.[6]
2.2 Predicted Hazard Profile
Based on this analog analysis, 3,5-diiodo-4-pyridinethiol should be handled as a substance with the following potential hazards:
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Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
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Local Effects: Likely to be a skin, eye, and respiratory tract irritant.
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Sensitization: Potential for skin sensitization.
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Target Organ Toxicity: Potential for liver, kidney, and central nervous system toxicity upon repeated or significant exposure.
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Environmental Hazard: Likely toxic to aquatic organisms.[13]
Proposed Tiered Strategy for Toxicological Evaluation
A systematic, tiered approach is the most efficient and ethical method to build a comprehensive toxicity profile. This strategy moves from computational and in vitro methods to more complex in vivo studies only as necessary.
Caption: A proposed tiered workflow for assessing the toxicity of 3,5-diiodo-4-pyridinethiol.
Key Experimental Protocols
The following protocols represent foundational assays from the proposed tiered strategy. Their inclusion provides a self-validating framework for generating reliable preliminary data.
4.1 Protocol: In Vitro Cytotoxicity (MTT Assay)
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Objective: To determine the concentration of the compound that reduces the viability of a cultured cell line (e.g., HepG2 for liver toxicity screening) by 50% (IC50).
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Methodology:
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Cell Culture: Plate cells (e.g., HepG2, Balb/c 3T3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
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Compound Preparation: Prepare a stock solution of 3,5-diiodo-4-pyridinethiol in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 0.1 µM to 1000 µM) in the cell culture medium.
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
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Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
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Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
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Readout: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
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-
Causality & Validation: This assay is a rapid, cost-effective screen for basal cytotoxicity. The use of a cell line relevant to a predicted target organ (like HepG2 for liver) adds mechanistic value. The protocol is validated by the inclusion of positive and negative controls and by generating a clear dose-response relationship.
4.2 Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
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Objective: To screen for mutagenic potential by assessing the compound's ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
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Methodology:
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Strain Selection: Use a minimum of five tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA1538 or TA102).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver) to detect metabolites that may be mutagenic.
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Exposure: In the plate incorporation method, add the tester strain, the test compound at various concentrations, and either S9 mix or a buffer to molten top agar. Pour this mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
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Scoring: Count the number of revertant colonies (his+) on each plate.
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Analysis: A positive result is defined as a dose-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control, and a reproducible effect.
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Causality & Validation: The Ames test is a globally recognized standard for genotoxicity screening. Its predictive value for carcinogenicity is well-established. The use of multiple strains detects different types of mutations (frameshift vs. base-pair substitution), and the inclusion of the S9 mix mimics mammalian metabolism, making the assay a robust, self-validating system.
Data Summary and Interpretation
All quantitative data should be meticulously recorded and presented for clear interpretation.
Table 1: Physicochemical and Predicted Properties
| Property | Value / Prediction | Source / Method |
|---|---|---|
| Molecular Formula | C₅H₃I₂N | PubChem[14] |
| Molecular Weight | 330.89 g/mol | PubChem[14] |
| CAS Number | 63905-96-4 (for the related 3,5-Dibromo-4-pyridinethiol) | NextSDS[15] |
| Predicted LogP | Data Not Available | - |
| Predicted Water Solubility | Data Not Available | - |
Table 2: Template for Summary of Toxicological Data
| Assay | Endpoint | Result | OECD Guideline |
|---|---|---|---|
| In Vitro Cytotoxicity (HepG2) | IC50 (µM) | To Be Determined | N/A |
| Ames Test | Mutagenicity | To Be Determined | OECD 471 |
| Acute Oral Toxicity (Rat) | LD50 (mg/kg) | To Be Determined | OECD 423 |
| Skin Irritation (In Vitro) | Irritant/Non-Irritant | To Be Determined | OECD 439 |
Risk Assessment and Safe Handling
Given the predicted hazard profile, the following handling procedures are mandatory:
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Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16]
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Spill & Disposal: Have appropriate spill cleanup materials available. Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion and Future Directions
While direct toxicological data for 3,5-diiodo-4-pyridinethiol is currently absent from public literature, a robust preliminary hazard assessment can be constructed through the analysis of its structural motifs and data from chemical analogs. The compound should be presumed to be harmful via oral, dermal, and inhalation routes, and treated as a skin and eye irritant.
The path forward requires the systematic application of the tiered testing strategy outlined in this guide. Generation of in vitro cytotoxicity and genotoxicity data is the critical next step to either substantiate or refute the predicted hazards. This data-driven approach will enable a comprehensive risk assessment and ensure the safety of all personnel involved in the research and development of this compound.
References
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- PubChem.3,5-Diiodopyridine | C5H3I2N | CID 5110200.
- NIH.PUBLIC HEALTH STATEMENT - Toxicological Profile for Pyridine - NCBI Bookshelf.
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